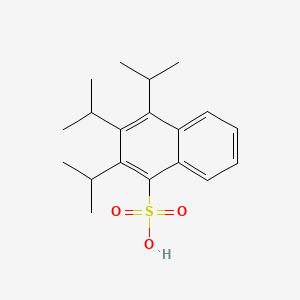
Triisopropylnaphthalene sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triisopropylnaphthalene sulfonic acid is an organic compound belonging to the class of sulfonic acids. It is characterized by the presence of three isopropyl groups attached to a naphthalene ring, which is further functionalized with a sulfonic acid group. This compound is known for its strong acidic properties and is widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisopropylnaphthalene sulfonic acid can be synthesized through the sulfonation of triisopropylnaphthalene. The sulfonation process typically involves the reaction of triisopropylnaphthalene with sulfur trioxide or oleum under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous sulfonation of triisopropylnaphthalene using sulfur trioxide in a sulfonation reactor. The reaction mixture is then neutralized with a suitable base, such as sodium hydroxide, to obtain the sodium salt of the sulfonic acid. The final product is purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Triisopropylnaphthalene sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Formation of sulfonate esters.
Reduction: Formation of sulfonamides.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Triisopropylnaphthalene sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including Friedel-Crafts alkylation and acylation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of triisopropylnaphthalene sulfonic acid is primarily based on its strong acidic properties. The sulfonic acid group can donate protons, making it an effective catalyst in acid-catalyzed reactions. Additionally, the compound can interact with various molecular targets, such as enzymes and proteins, through hydrogen bonding and electrostatic interactions. These interactions can lead to the denaturation of proteins and the inhibition of enzymatic activity, which is particularly useful in biological applications .
Comparison with Similar Compounds
- Diisopropylnaphthalene sulfonic acid
- Methanesulfonic acid
- p-Toluenesulfonic acid
Comparison: Triisopropylnaphthalene sulfonic acid is unique due to the presence of three isopropyl groups, which enhance its hydrophobicity and increase its solubility in organic solvents. This makes it more effective as a surfactant and emulsifier compared to diisopropylnaphthalene sulfonic acid. Additionally, its strong acidic properties make it a more potent catalyst than methanesulfonic acid and p-toluenesulfonic acid .
Properties
CAS No. |
1135682-69-7 |
|---|---|
Molecular Formula |
C19H26O3S |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2,3,4-tri(propan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C19H26O3S/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4/h7-13H,1-6H3,(H,20,21,22) |
InChI Key |
RSZXXBTXZJGELH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















